REACTION_CXSMILES
|
C(OC([NH:11][C:12]1([CH2:18][OH:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)=O)C1C=CC=CC=1>CO.[Pd]>[NH2:11][C:12]1([CH2:18][OH:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1
|
Name
|
|
Quantity
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4 g
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Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1(CCCCC1)CO
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.4 g
|
Type
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catalyst
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Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated with Celite®
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
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Smiles
|
NC1(CCCCC1)CO
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |